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Compound of Interest

Compound Name: Ncx 1000

Cat. No.: B15572237 Get Quote

Technical Support Center: NCX-1000 and Portal
Pressure Studies
This technical support center provides information and troubleshooting guidance for

researchers, scientists, and drug development professionals interested in the clinical

development of NCX-1000 for portal hypertension.

Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for NCX-1000 in treating portal

hypertension?

A1: NCX-1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2]

The rationale for its development was based on the understanding that portal hypertension in

cirrhosis is associated with increased intrahepatic resistance to blood flow, partly due to a

deficiency of endothelial NO production within the liver.[1][3] NCX-1000 was designed to be a

liver-selective NO donor, aiming to release NO directly into the liver's microcirculation.[1] This

targeted NO delivery was expected to induce vasodilation within the hepatic sinusoids, thereby

decreasing intrahepatic resistance and, consequently, reducing portal pressure without causing

systemic vasodilation and hypotension.[1] Preclinical studies in rodent models of cirrhosis

supported this hypothesis, showing that NCX-1000 could reduce portal pressure and increase

liver cGMP levels (a downstream mediator of NO signaling) without affecting systemic blood

pressure.[1][4]
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Q2: Why did NCX-1000 fail to reduce portal pressure in the clinical trial despite promising

preclinical data?

A2: The primary reason for the failure of NCX-1000 in the Phase 2a clinical trial was a lack of

efficacy in reducing portal pressure in patients with cirrhosis.[2][5] Contrary to the liver-selective

effects observed in animal models, the clinical study revealed that NCX-1000 administration led

to systemic effects, including a significant, dose-dependent reduction in systolic blood

pressure.[2] This suggests that the drug did not selectively release NO in the intrahepatic

circulation as intended in humans.[2] The reduction in systemic blood pressure likely

counteracted any potential beneficial effect on intrahepatic resistance. Furthermore, the study

also observed a significant decrease in hepatic blood flow in the NCX-1000 treatment group,

which was an unexpected finding.[2] The exact reasons for the discrepancy between preclinical

and clinical results are not definitively established but could be attributed to differences in drug

metabolism and distribution between rodents and humans.[6]

Q3: What were the key results of the Phase 2a clinical trial for NCX-1000?

A3: The Phase 2a, randomized, double-blind, dose-escalating study in patients with cirrhosis

and portal hypertension showed that NCX-1000, at doses up to 2g three times a day for 16

days, did not significantly change the hepatic venous pressure gradient (HVPG), the primary

endpoint for measuring portal pressure.[2][5] The study also found no effect on the postprandial

increase in portal pressure.[2] Importantly, NCX-1000 administration was associated with a

significant decrease in systolic blood pressure and hepatic blood flow.[2] While the drug was

found to be safe and well-tolerated, the lack of efficacy led to the discontinuation of its

development for this indication.[2][5]

Troubleshooting Guide for Experimental
Discrepancies
Issue: Discrepancy between preclinical (animal) and clinical (human) results for liver-targeted

therapies.

Possible Cause 1: Species-specific differences in drug metabolism.

Explanation: The metabolic pathways responsible for the cleavage of the NO-releasing

moiety from the parent UDCA molecule in NCX-1000 might differ significantly between
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rodents and humans. This could lead to premature or systemic release of NO in humans,

rather than the intended liver-specific release observed in animal models.

Recommendation: Conduct thorough in vitro metabolism studies using liver microsomes or

hepatocytes from different species (including human) early in the drug development process.

This can help identify potential metabolic differences that may affect drug targeting and

efficacy.

Possible Cause 2: Altered drug distribution and pharmacokinetics in cirrhotic patients.

Explanation: The pathophysiology of cirrhosis in humans, including altered liver blood flow,

shunting, and impaired hepatocyte function, can significantly impact drug distribution and

concentration at the target site compared to animal models of cirrhosis. These factors may

have prevented sufficient concentrations of NCX-1000 from reaching the intrahepatic

circulation to exert its intended effect.

Recommendation: Incorporate detailed pharmacokinetic and pharmacodynamic (PK/PD)

modeling in early clinical trial design for patients with liver disease. This can help to better

predict drug exposure at the target organ and inform dose selection.

Possible Cause 3: Limitations of the animal model.

Explanation: The animal models used in preclinical studies (e.g., CCl4-induced cirrhosis in

rats) may not fully recapitulate the complex pathophysiology of human cirrhosis and portal

hypertension.[4] The vascular and endothelial dysfunction in human cirrhotic livers might be

less responsive to NO-mediated vasodilation than suggested by the animal models.

Recommendation: Utilize multiple, well-characterized preclinical models that reflect different

etiologies and stages of liver disease. Consider using more advanced models, such as

patient-derived organoids or precision-cut liver slices, to better predict human responses.

Data Presentation
Table 1: Summary of Hemodynamic Effects of NCX-1000 in the Phase 2a Clinical Trial
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Parameter
Baseline (Mean ±
SD)

After NCX-1000
Treatment (Mean ±
SD)

P-value

Hepatic Venous

Pressure Gradient

(HVPG) (mmHg)

16.7 ± 3.8 17.1 ± 3.8 0.596

Hepatic Blood Flow

(HBF) (ml/min)
1129 ± 506 904 ± 310 0.043

Systolic Blood

Pressure (mmHg)
136 ± 7 121 ± 11 0.003

Data extracted from Berzigotti et al., Am J Gastroenterol 2010.[2]

Experimental Protocols
Measurement of Hepatic Venous Pressure Gradient (HVPG) in the Clinical Trial

The following protocol was used to assess the primary endpoint in the Phase 2a clinical trial of

NCX-1000:

Patient Preparation: Patients were required to be in a fasting state.

Catheterization: A balloon-tipped catheter was introduced percutaneously, typically via the

femoral or jugular vein, and advanced under fluoroscopic guidance into a main hepatic vein.

Pressure Measurements:

Free Hepatic Venous Pressure (FHVP): The pressure was measured with the catheter tip

floating freely in the hepatic vein.

Wedged Hepatic Venous Pressure (WHVP): The balloon at the catheter tip was inflated to

occlude the hepatic vein, and the pressure was measured. This pressure reflects the

sinusoidal pressure.
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HVPG Calculation: The HVPG was calculated as the difference between the WHVP and the

FHVP (HVPG = WHVP - FHVP).

Procedure Timing: Measurements were taken at baseline (before treatment) and after 16

days of treatment with either NCX-1000 or placebo.[2] The procedure was performed in both

the fasting state and after a standardized meal to assess the postprandial response.[2]
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Caption: Proposed intracellular signaling pathway of NCX-1000 in hepatocytes.
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Caption: Workflow of the NCX-1000 Phase 2a clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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